Cy5-DSPE

Description

Properties

Molecular Formula |

C73H119N3O9P+ |

|---|---|

Molecular Weight |

1213.7 g/mol |

IUPAC Name |

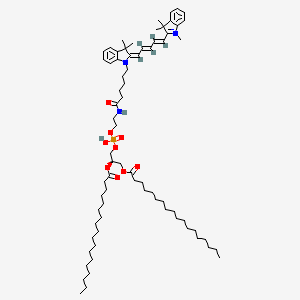

[(2R)-3-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C73H118N3O9P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81)/p+1/t62-/m1/s1 |

InChI Key |

PBLCIEXJYRAXCG-YEASRJMDSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Spectral Properties of Cy5-DSPE

This guide provides a comprehensive overview of the excitation and emission spectra of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanine 5] (Cy5-DSPE). It includes quantitative spectral data, a detailed experimental protocol for spectral measurement, and diagrams illustrating its application in liposome-based research.

Introduction to Cy5-DSPE

Cy5-DSPE is a fluorescent lipid conjugate widely utilized in biomedical research. It consists of a saturated C18 phospholipid, DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), covalently linked to a cyanine 5 (Cy5) fluorophore. The DSPE portion allows for stable incorporation into the lipid bilayers of liposomes, micelles, and other nanocarriers, while the Cy5 dye provides a strong, far-red fluorescent signal. This makes Cy5-DSPE an invaluable tool for tracking and imaging lipid-based drug delivery systems, studying membrane dynamics, and performing cellular uptake assays with minimal interference from biological autofluorescence.[1]

Spectral Properties

The fluorescence of Cy5-DSPE is dictated by the Cy5 fluorophore. While the lipid environment can cause minor shifts, the core spectral characteristics remain consistent. The excitation maximum is typically in the red region of the spectrum (~650 nm), and the emission maximum is in the far-red region (~670 nm).

Quantitative Spectral Data

The following table summarizes the reported excitation (Ex) and emission (Em) maxima for Cy5-DSPE and its variants.

| Compound | Excitation Max (nm) | Emission Max (nm) | Source |

| Cy5-DSPE | 650 | 670 | [2] |

| 18:0 Cyanine 5 PE | 646 | 663 | [3] |

| DSPE-PEG-Cy5 | 651 | 670 | [4][5] |

| Cy5 (general) | 649 | 667-675 |

Experimental Protocol: Measuring the Fluorescence Spectrum of Cy5-DSPE Labeled Liposomes

This protocol outlines the methodology for preparing Cy5-DSPE labeled liposomes and subsequently measuring their fluorescence spectra.

Materials and Reagents

-

Primary Lipids (e.g., DSPC, Cholesterol)

-

Cy5-DSPE

-

Chloroform

-

Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology

-

Lipid Film Hydration:

-

In a round-bottom flask, dissolve the primary lipids and Cy5-DSPE in chloroform. A typical molar ratio for labeling is 0.1 to 1 mol% of Cy5-DSPE relative to the total lipid content.

-

Attach the flask to a rotary evaporator. Remove the chloroform under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Liposome Formation:

-

Hydrate the lipid film with the chosen buffer (e.g., PBS) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. Ensure the extrusion is performed at a temperature above the lipid's phase transition temperature.

-

-

Fluorescence Spectrum Measurement:

-

Dilute the final liposome suspension in the hydration buffer to an appropriate concentration in a quartz cuvette to avoid inner filter effects.

-

Place the cuvette in the sample holder of a spectrofluorometer.

-

To measure the emission spectrum: Set the excitation wavelength to the known maximum (e.g., 650 nm). Scan a range of emission wavelengths (e.g., 660 nm to 750 nm) and record the fluorescence intensity.

-

To measure the excitation spectrum: Set the emission detection wavelength to the known maximum (e.g., 670 nm). Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) and record the fluorescence intensity.

-

Record the wavelengths of maximum intensity for both excitation and emission.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing Cy5-DSPE labeled liposomes and performing spectral analysis.

Caption: Workflow for preparing and analyzing Cy5-DSPE labeled liposomes.

Application in Cellular Uptake Studies

Cy5-DSPE is frequently used to label liposomal drug carriers to visualize their interaction with and uptake by cells.

Caption: Use of Cy5-DSPE to track liposome uptake by a target cell.

References

An In-Depth Technical Guide to the Solubility of Cy5-DSPE in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (Cy5-DSPE), a lipophilic fluorescent dye integral to various applications in drug delivery and bio-imaging. Understanding the solubility of this molecule is critical for its effective formulation, particularly in liposomal and micellar drug delivery systems. This document details its solubility in aqueous and organic media, provides experimental protocols for solubility determination and liposome preparation, and presents a visual workflow for formulation.

Core Principles of Cy5-DSPE Solubility

Cy5-DSPE is an amphiphilic molecule, possessing a hydrophilic cyanine 5 dye and phosphate head group, and two hydrophobic distearoyl lipid tails. This structure dictates its solubility behavior. In its native form, Cy5-DSPE exhibits limited solubility in aqueous solutions due to its prominent hydrophobic character[1]. However, its solubility is significantly enhanced in various organic solvents and can be improved in aqueous media through chemical modification, most notably by conjugation with polyethylene glycol (PEG) to form DSPE-PEG-Cy5. The PEG chain increases the hydrophilic nature of the molecule, thereby improving its water solubility[2][].

Data Presentation: Quantitative Solubility of DSPE and its Derivatives

The following table summarizes the available quantitative and qualitative solubility data for DSPE and its derivatives, including those conjugated with Cy5. It is important to note that the solubility can be influenced by factors such as temperature, the specific isomer, and the presence of co-solvents.

| Compound | Solvent(s) | Reported Solubility/Concentration | Remarks |

| DSPE | Chloroform | ~ 3 mg/mL | - |

| Chloroform:Methanol (3:1, v/v) | 20 mg/mL | - | |

| DSPE-PEG(2000)-amine | Ethanol | ~ 20 mg/mL | - |

| Dimethylformamide (DMF) | ~ 11 mg/mL | - | |

| DSPE-PEG(2000)-Cy5 | Water | 5 mg/mL | Requires sonication and warming |

| Dimethyl sulfoxide (DMSO) | Soluble | Qualitative data from various sources | |

| Dichloromethane (DCM) | Soluble | Qualitative data from various sources | |

| Dimethylformamide (DMF) | Soluble | Qualitative data from various sources | |

| DSPE-PEG(2000)-N-Cy5.5 | Chloroform | 1 mg/mL | Supplied as a solution at this concentration |

Experimental Protocols

Protocol for Determining Aqueous Solubility of Cy5-DSPE (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

Cy5-DSPE

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO or Chloroform)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

UV-Vis Spectrophotometer

-

0.22 µm syringe filters

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Cy5-DSPE to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated. The presence of undissolved solid material at the end of the equilibration period is necessary to confirm saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to ensure that only the dissolved compound is being measured.

-

-

Quantitative Analysis:

-

Prepare a standard calibration curve for Cy5-DSPE in the same buffer. This is done by preparing a stock solution of Cy5-DSPE in a suitable organic solvent (e.g., DMSO) and then making a series of dilutions in PBS.

-

Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of Cy5 (around 650 nm).

-

Use the calibration curve to determine the concentration of Cy5-DSPE in the filtered sample. This concentration represents the aqueous solubility of Cy5-DSPE under the tested conditions.

-

Protocol for Preparation of Cy5-DSPE Labeled Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes that incorporate Cy5-DSPE for fluorescent tracking.

Materials:

-

Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

DSPE-PEG(2000) (for creating "stealth" liposomes)

-

Cy5-DSPE

-

Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary lipid, cholesterol, DSPE-PEG(2000), and Cy5-DSPE in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:4.9:0.1 (Lipid:Cholesterol:DSPE-PEG:Cy5-DSPE).

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC-based liposomes).

-

Gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film.

-

Gently agitate the flask to hydrate the lipid film. This will cause the lipids to swell and form multilamellar vesicles (MLVs). The hydration process is typically carried out for about 1 hour.

-

-

Size Reduction:

-

To produce smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized. This can be achieved by:

-

Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes clear.

-

Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. This method generally produces liposomes with a more uniform size distribution.

-

-

-

Purification:

-

To remove any unencapsulated material or free Cy5-DSPE, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

-

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of Cy5-DSPE labeled liposomes using the thin-film hydration method.

Workflow for the preparation of Cy5-DSPE labeled liposomes.

References

Unraveling the Photophysical Characteristics of Cy5-DSPE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (Cy5-DSPE). This lipophilic fluorescent probe is a cornerstone in various research and development applications, particularly in the formulation of drug delivery systems, bio-imaging, and membrane studies. Understanding its fundamental photophysical behavior is critical for the accurate interpretation of experimental data and the rational design of novel applications.

Core Photophysical Properties

The photophysical characteristics of Cy5-DSPE are primarily dictated by the Cyanine 5 (Cy5) fluorophore, a bright, far-red emitting dye. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor facilitates its incorporation into lipid bilayers and other hydrophobic environments. While the core spectral properties are those of Cy5, the lipid conjugation and the local environment can influence its quantum yield and fluorescence lifetime.

Table 1: Summary of Quantitative Photophysical Data for Cy5 and Cy5-DSPE

| Property | Value | Notes |

| Excitation Maximum (λ_ex_) | ~650 - 651 nm[1][2][3][4] | In various organic solvents and lipid formulations. |

| Emission Maximum (λ_em_) | ~670 nm[1] | In various organic solvents and lipid formulations. |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | This value is for the free Cy5 dye and is a strong indicator of its ability to absorb light. |

| Fluorescence Quantum Yield (Φ_F_) | 0.20 - 0.28 | This value is for the free Cy5 dye in aqueous solutions and can be influenced by conjugation to DSPE and the surrounding environment. Encapsulation in lipid nanoparticles has been shown to improve the quantum yield. |

| Fluorescence Lifetime (τ_F_) | ~1.0 ns | This is the typical lifetime for the free Cy5 dye in aqueous solution (PBS). The lipid environment can affect this value. |

Environmental Effects on Photophysical Properties

The fluorescence of Cy5-DSPE is highly sensitive to its local environment. Key factors that can modulate its photophysical behavior include:

-

Solvent Polarity: The polarity of the solvent can influence the spectral positioning of the absorption and emission maxima.

-

Aggregation: At high concentrations in aqueous solutions, Cy5 dyes, including Cy5-DSPE, are prone to self-aggregation. This aggregation often leads to the formation of H-aggregates, which are typically non-fluorescent or have significantly quenched fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). The hydrophobic DSPE anchor can promote aggregation in aqueous environments.

-

Lipid Bilayer Environment: The composition and phase of the lipid bilayer in which Cy5-DSPE is embedded can affect its fluorescence properties. The rigidity and hydration of the lipid environment can alter the non-radiative decay pathways of the excited state, thereby influencing the quantum yield and lifetime.

Experimental Protocols

Accurate characterization of the photophysical properties of Cy5-DSPE is essential for its effective use. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of Cy5-DSPE to determine its maximum absorption wavelength (λ_max_) and molar extinction coefficient (ε).

Materials:

-

Cy5-DSPE

-

Spectroscopic grade solvent (e.g., chloroform, methanol, or DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Cy5-DSPE in a suitable organic solvent (e.g., 1 mg/mL in chloroform). Due to its limited water solubility, initial dissolution in an organic solvent is recommended.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvent to obtain concentrations in the micromolar range. The absorbance values should ideally be within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measurement:

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of each dilution from approximately 400 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λ_max_).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max_ versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of Cy5-DSPE.

Materials:

-

Cy5-DSPE solutions (as prepared for UV-Vis spectroscopy)

-

Fluorescence cuvettes

-

Fluorometer

Procedure:

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λ_max_ (around 650 nm).

-

Scan the emission spectrum from approximately 660 nm to 800 nm.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em_).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the determined λ_em_ (around 670 nm).

-

Scan the excitation spectrum from approximately 550 nm to 660 nm.

-

The resulting spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species.

-

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F_) is determined relative to a well-characterized standard. For Cy5, a common reference standard is Rhodamine 101 in ethanol (Φ_F_ = 1.0).

Materials:

-

Cy5-DSPE solution of known absorbance

-

Reference standard solution (e.g., Rhodamine 101 in ethanol) with the same absorbance at the excitation wavelength

-

Fluorometer with an integrating sphere (for absolute measurements) or standard cuvette holder (for relative measurements)

Procedure:

-

Prepare solutions of the reference standard and the Cy5-DSPE sample with identical absorbance values at the same excitation wavelength. The absorbance should be kept low (< 0.1) to avoid inner filter effects.

-

Record the fluorescence emission spectrum of both the reference standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample (A_S_) and the reference (A_R_).

-

Calculate the quantum yield of the sample (Φ_S_) using the following equation: Φ_S_ = Φ_R_ × (A_S_ / A_R_) × (η_S_² / η_R_²) where Φ_R_ is the quantum yield of the reference, and η_S_ and η_R_ are the refractive indices of the sample and reference solvents, respectively.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ_F_) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

Cy5-DSPE solution

-

Pulsed laser source with an excitation wavelength close to the absorption maximum of Cy5-DSPE (e.g., ~640 nm)

-

Fast photodetector

-

TCSPC electronics

Procedure:

-

Excite the sample with short pulses of light from the laser.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.

-

Build a histogram of the arrival times of a large number of photons.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F_). The instrument response function (IRF) must be measured and accounted for in the analysis.

Experimental Workflows and Signaling Pathways

Cy5-DSPE is not typically involved in signaling pathways itself but is a critical tool for visualizing and tracking components within various biological and pharmaceutical systems.

Liposome Preparation and Tracking

Cy5-DSPE is widely used to label liposomes for in vitro and in vivo tracking studies. The hydrophobic DSPE anchor ensures stable incorporation into the lipid bilayer of the liposome.

Caption: Workflow for the preparation and subsequent tracking of Cy5-DSPE labeled liposomes.

Förster Resonance Energy Transfer (FRET) Assay

Cy5-DSPE can act as an acceptor in FRET-based assays when paired with a suitable donor fluorophore, such as Cy3-DSPE. FRET is a powerful technique for studying molecular interactions and conformational changes in lipid membranes.

References

An In-depth Technical Guide to Cy5-DSPE: Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the photophysical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanine 5] (Cy5-DSPE), a fluorescent lipid analog crucial for various research and drug development applications. We will delve into its quantum yield and extinction coefficient, provide detailed experimental protocols for its use, and illustrate relevant biological and experimental workflows.

Core Photophysical Properties of Cy5-DSPE

The utility of Cy5-DSPE as a fluorescent probe in lipid-based systems, such as liposomes and cell membranes, is dictated by its photophysical parameters. The cyanine 5 (Cy5) fluorophore, a far-red dye, is conjugated to the headgroup of the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid. This strategic placement allows the fluorophore to be positioned at the lipid-water interface of a bilayer, making it a sensitive reporter of membrane properties and an effective tag for tracking lipid vesicles.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Cy5 and its DSPE conjugate. It is important to note that the quantum yield of cyanine dyes is highly sensitive to their local environment. While the extinction coefficient remains relatively constant, the quantum yield can be influenced by factors such as solvent polarity, viscosity, and binding to other molecules.

| Property | Value | Notes |

| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | This value is for the Cy5 fluorophore and is a reliable approximation for Cy5-DSPE as the core chromophore is unchanged. |

| Quantum Yield (Φ) | 0.2 - 0.4 (estimated) | The quantum yield of Cy5 itself is reported to be around 0.2. However, incorporation into the more rigid environment of a lipid bilayer can enhance the quantum yield of cyanine dyes.[1][2] |

| Excitation Maximum (λex) | ~650 nm[3] | In a lipid environment. |

| Emission Maximum (λem) | ~670 nm | In a lipid environment. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Cy5-DSPE in research. Below are protocols for the preparation of Cy5-DSPE labeled liposomes and a method for determining their fluorescence characteristics.

Preparation of Cy5-DSPE Labeled Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating Cy5-DSPE.

Materials:

-

Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

-

Cholesterol

-

Cy5-DSPE

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary lipid, cholesterol, and Cy5-DSPE in chloroform at the desired molar ratio (e.g., DSPC:Cholesterol:Cy5-DSPE at 55:40:5 molar ratio).

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DSPC) to evaporate the chloroform.

-

Continue rotation under vacuum for at least 1 hour after the bulk solvent has been removed to ensure the formation of a thin, dry lipid film.

-

-

Hydration:

-

Add the hydration buffer, pre-heated to the same temperature as the water bath, to the flask containing the lipid film.

-

Gently swirl the flask to hydrate the lipid film, forming a suspension of multilamellar vesicles (MLVs). This process should be carried out for approximately 1 hour.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Equilibrate the extruder to the same temperature as the hydration buffer.

-

Draw the MLV suspension into a syringe and pass it through the extruder to another syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the formation of unilamellar vesicles of a consistent size.

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

-

The concentration of Cy5-DSPE in the liposomes can be quantified by measuring the absorbance at ~650 nm after disrupting the liposomes with a detergent (e.g., 1% Triton X-100) and comparing it to a standard curve.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental and biological concepts relevant to the use of Cy5-DSPE.

Experimental Workflow: Liposome Formulation and Characterization

This workflow outlines the key steps in the preparation and quality control of Cy5-DSPE labeled liposomes.

Caption: Workflow for preparing and validating Cy5-DSPE liposomes.

Experimental Workflow: FRET Assay for Liposomal Content Release

This diagram illustrates a Förster Resonance Energy Transfer (FRET) based assay to monitor the release of contents from liposomes. In this setup, Cy5-DSPE in the liposome membrane can act as a FRET acceptor for a donor fluorophore encapsulated within the liposome.

Caption: FRET assay for monitoring liposomal content release.

Signaling Pathway: Liposome-Mediated Drug Delivery and Apoptosis Induction

This diagram depicts a simplified signaling pathway where a drug, delivered by a targeted liposome (labeled with Cy5-DSPE for tracking), induces apoptosis in a cancer cell.

Caption: Liposomal drug delivery inducing cancer cell apoptosis.

References

- 1. Liposomal cyanine dyes with enhanced nonradiative transition for the synergistic phototherapy of tumors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]

- 3. Cy5-DSPE [nanocs.net]

The Core Mechanism of Cy5-DSPE Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the fluorescence mechanism of Cyanine 5 (Cy5) conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). Cy5-DSPE is a lipophilic near-infrared (NIR) fluorescent probe widely utilized in biomedical research and drug development for applications such as cellular imaging, biosensing, and tracking of drug delivery systems. A thorough understanding of its fluorescence behavior, particularly the phenomena of self-quenching and dequenching, is critical for the accurate interpretation of experimental data and the rational design of novel diagnostic and therapeutic agents.

Fundamental Principles of Cy5-DSPE Fluorescence

Cy5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. Its intrinsic fluorescence arises from the delocalized π-electron system along the polymethine bridge. Upon absorption of light at its excitation maximum (typically around 650 nm), an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon at a longer wavelength, with a maximum around 670 nm.[1][2]

The conjugation of Cy5 to the headgroup of the phospholipid DSPE anchors the fluorophore to lipid assemblies, such as liposomes and micelles.[3] This localization within a lipid bilayer or micellar core profoundly influences its photophysical properties. The immediate microenvironment, including polarity, viscosity, and the proximity of other fluorophores, dictates the fluorescence quantum yield and lifetime of the Cy5 moiety.[4][5]

The Phenomenon of Self-Quenching

A key characteristic of Cy5-DSPE when incorporated into lipid-based nanoparticles at high concentrations is fluorescence self-quenching. This process leads to a significant reduction in fluorescence intensity without altering the absorption spectrum. The primary mechanism behind self-quenching is the formation of non-fluorescent H-aggregates, where the Cy5 molecules are in close proximity and adopt a parallel, face-to-face orientation. This aggregation facilitates rapid, non-radiative decay pathways, dissipating the excitation energy as heat rather than light.

The degree of self-quenching is directly proportional to the concentration of Cy5-DSPE within the lipid bilayer. As the molar percentage of the fluorescent lipid increases, the average distance between fluorophores decreases, promoting aggregation and leading to a more pronounced quenching effect. This concentration-dependent quenching is a critical consideration in the design of fluorescently labeled nanoparticles.

Dequenching: The "Turn-On" Signal

The phenomenon of dequenching, or the restoration of fluorescence, is the basis for many of the applications of Cy5-DSPE. Dequenching occurs when the conditions that promote self-quenching are reversed. This can be triggered by several events:

-

Disruption of the Carrier: The rupture or destabilization of the liposome or micelle leads to the release of the Cy5-DSPE molecules into the surrounding medium. This dilution breaks apart the aggregates, allowing the individual fluorophores to fluoresce brightly.

-

Membrane Fusion: When a Cy5-DSPE-labeled liposome fuses with another membrane (e.g., a cell membrane or another liposome), the fluorescent lipids are diluted into the larger membrane area. This increases the intermolecular distance, leading to dequenching.

-

Change in Local Environment: Alterations in the lipid bilayer composition or the surrounding environment can also induce dequenching by disrupting the H-aggregates.

This "turn-on" fluorescence signal upon a specific event makes Cy5-DSPE an excellent reporter for processes such as drug release, membrane fusion, and cellular uptake.

Quantitative Fluorescence Properties of Cy5-DSPE

The following tables summarize the key quantitative data regarding the fluorescence properties of Cy5 and Cy5-DSPE in various environments. It is important to note that the exact values can vary depending on the specific lipid composition, buffer conditions, and instrumentation used.

Table 1: Spectral Properties of Cy5

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Molar Extinction Coefficient (ε) | 200,000 - 250,000 M⁻¹cm⁻¹ |

Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of Cy5 in Different Environments

| Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| Aqueous Solution | 0.2 - 0.3 | ~1.0 ns | |

| Encapsulated in Lipid Nanoparticles | 0.25 - 0.38 | 1.1 - 1.8 ns | |

| Conjugated to DNA | 0.58 | - |

Table 3: Concentration-Dependent Self-Quenching of Rhodamine (a similar dye) in Lipid Vesicles

| Probe Concentration (mol%) | Relative Fluorescence Intensity (PC Vesicles) | Relative Fluorescence Intensity (PC:Cholesterol Vesicles) |

| 1 | ~0.9 | ~0.8 |

| 2 | ~0.8 | ~0.6 |

| 5 | ~0.6 | ~0.2 |

| 10 | ~0.4 | <0.1 |

Data adapted from a study on octadecylrhodamine B, which exhibits similar self-quenching behavior to Cy5 in lipid membranes.

Experimental Protocols

Preparation of Cy5-DSPE Labeled Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating Cy5-DSPE using the thin-film hydration and extrusion method.

Materials:

-

Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

DSPE-PEG(2000)

-

Cy5-DSPE

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, DSPE-PEG(2000), and Cy5-DSPE in chloroform. The molar ratio of the lipids will depend on the specific application, with Cy5-DSPE typically ranging from 0.1 to 5 mol%.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65 °C for DSPC). This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Load the MLV suspension into one of the syringes of the extruder.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times) at a temperature above the lipid phase transition temperature. This process will generate SUVs with a more uniform size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

-

Quantify the lipid concentration using a phosphate assay.

-

Measure the fluorescence spectrum to confirm the incorporation of Cy5-DSPE.

-

Fluorescence Spectroscopy to Quantify Self-Quenching and Dequenching

This protocol outlines how to measure the fluorescence of Cy5-DSPE labeled liposomes to assess self-quenching and dequenching upon membrane disruption.

Materials:

-

Cy5-DSPE labeled liposomes (prepared as in 5.1)

-

Hydration buffer (e.g., PBS)

-

10% (v/v) Triton X-100 solution

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Dilute the stock liposome suspension to a suitable concentration in the hydration buffer in a quartz cuvette. The final lipid concentration should be low enough to avoid inner filter effects.

-

-

Measurement of Quenched Fluorescence:

-

Place the cuvette in the fluorometer.

-

Set the excitation wavelength to ~630 nm and scan the emission from 650 nm to 750 nm.

-

Record the fluorescence intensity at the emission maximum (~670 nm). This represents the quenched state.

-

-

Measurement of Dequenched Fluorescence:

-

To the same cuvette, add a small volume of 10% Triton X-100 to a final concentration of 1% to completely solubilize the liposomes.

-

Incubate for 5-10 minutes to ensure complete disruption of the vesicles.

-

Record the fluorescence emission spectrum again under the same instrument settings. The fluorescence intensity at the emission maximum represents the dequenched state.

-

-

Calculation of Quenching Efficiency:

-

Calculate the quenching efficiency (QE) using the formula: QE (%) = (1 - (F_quenched / F_dequenched)) * 100 where F_quenched is the fluorescence intensity before adding Triton X-100, and F_dequenched is the fluorescence intensity after adding Triton X-100.

-

Cellular Uptake and Imaging of Cy5-DSPE Labeled Liposomes

This protocol describes a general procedure for visualizing the cellular uptake of Cy5-DSPE labeled liposomes using confocal microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Cy5-DSPE labeled liposomes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS) for fixation (optional)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Confocal microscope with appropriate laser lines and filters for Cy5 and DAPI/Hoechst.

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

-

Incubation with Liposomes:

-

Dilute the Cy5-DSPE labeled liposomes to the desired final concentration in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the liposome-containing medium.

-

Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37 °C in a CO₂ incubator.

-

-

Washing:

-

After incubation, gently wash the cells three times with ice-cold PBS to remove non-internalized liposomes.

-

-

Fixation and Staining (Optional):

-

For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

-

Wash again with PBS.

-

-

Imaging:

-

For live-cell imaging, add fresh culture medium to the washed cells.

-

For fixed cells, mount the coverslips on a microscope slide with a mounting medium.

-

Image the cells using a confocal microscope. Use the appropriate laser line for Cy5 (e.g., 633 nm or 647 nm) and collect the emission in the far-red channel. If a nuclear stain is used, acquire its signal in the blue channel.

-

Visualizing the Mechanism and Applications of Cy5-DSPE

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the fluorescence mechanism and applications of Cy5-DSPE.

References

- 1. researchgate.net [researchgate.net]

- 2. thaiscience.info [thaiscience.info]

- 3. Cy5-DSPE, 2260669-68-7 | BroadPharm [broadpharm.com]

- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Core Principles of Using Cy5-DSPE in Liposomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanine 5] (Cy5-DSPE) in the formulation and analysis of liposomal systems. It covers the core concepts of its incorporation into lipid bilayers, detailed experimental protocols, and the characterization of the resulting fluorescent liposomes.

Introduction to Cy5-DSPE in Liposomal Formulations

Cy5-DSPE is a fluorescent lipid conjugate widely utilized in nanomedicine research to label liposomes. Its structure consists of a hydrophilic cyanine 5 (Cy5) fluorophore attached to the headgroup of the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). This amphipathic nature allows for its stable integration into the lipid bilayer of liposomes during their formation. The Cy5 fluorophore is a near-infrared (NIR) dye, which is advantageous for in vitro and in vivo imaging due to reduced background fluorescence from biological tissues.

The primary application of Cy5-DSPE is to serve as a non-covalent fluorescent probe to track the fate of liposomes. By incorporating Cy5-DSPE into the liposomal membrane, researchers can visualize and quantify the biodistribution of the liposomes, their cellular uptake, and intracellular trafficking.

Physicochemical and Fluorescence Properties of Cy5-DSPE

The utility of Cy5-DSPE as a liposomal probe is dictated by its physicochemical and fluorescence characteristics.

| Property | Value/Characteristic | Reference |

| Molecular Weight | ~1213.8 g/mol | [1] |

| Excitation Maximum (Ex) | ~650 nm | [2][3] |

| Emission Maximum (Em) | ~670 nm | [2][3] |

| Fluorescence Quantum Yield (Φ) of Cy5 | 0.28 (in aqueous solution) | |

| Fluorescence Lifetime (τ) of Cy5 | ~1.0 ns (in aqueous solution) | |

| Recommended Molar Ratio in Liposomes | 0.1 - 2.0 mol% | |

| Storage Conditions | -20°C, protected from light |

Note: The quantum yield and lifetime of Cy5-DSPE can be influenced by the lipid composition of the bilayer and the local microenvironment.

Experimental Protocols

Preparation of Cy5-DSPE Labeled Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes of approximately 100 nm in diameter using the thin-film hydration method followed by extrusion.

Materials:

-

Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

DSPE-PEG2000 (for creating "stealth" liposomes)

-

Cy5-DSPE

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with 100 nm polycarbonate membranes

-

Syringes

Procedure:

-

Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the primary lipid, cholesterol, DSPE-PEG2000, and Cy5-DSPE in chloroform. A typical molar ratio would be 55:40:4.9:0.1 (Lipid:Cholesterol:DSPE-PEG2000:Cy5-DSPE).

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., 60-65°C for DSPC). A thin, uniform lipid film should form on the inner surface of the flask.

-

Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the pre-warmed hydration buffer to the flask. The volume depends on the desired final lipid concentration. Agitate the flask by hand-shaking or vortexing above the Tc of the lipids until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Extrusion: Assemble the liposome extruder with 100 nm polycarbonate membranes. Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

-

Purification: To remove any un-encapsulated material or unincorporated Cy5-DSPE, the liposome suspension can be purified by size exclusion chromatography or dialysis.

-

Storage: Store the final liposome suspension at 4°C.

Characterization of Cy5-DSPE Labeled Liposomes

3.2.1. Size and Zeta Potential Measurement

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

-

Procedure:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

-

Measure the surface charge (zeta potential) using ELS.

-

-

Expected Results: For the formulation described above, expect a hydrodynamic diameter of ~100-120 nm with a PDI < 0.2, and a slightly negative zeta potential.

3.2.2. Determination of Incorporation Efficiency

-

Method: Fluorescence Spectroscopy

-

Procedure:

-

Prepare a standard curve of known concentrations of Cy5-DSPE in an appropriate solvent (e.g., methanol).

-

Separate the liposomes from the unincorporated Cy5-DSPE using size exclusion chromatography.

-

Collect the liposome-containing fractions and the fractions containing free dye.

-

Lyse the liposomes in the collected fractions using a detergent (e.g., Triton X-100) to eliminate self-quenching effects.

-

Measure the fluorescence intensity of the lysed liposome fractions and the free dye fractions.

-

Quantify the amount of Cy5-DSPE in each fraction using the standard curve.

-

Calculate the incorporation efficiency as: (Amount of Cy5-DSPE in liposome fraction / Total amount of Cy5-DSPE used) * 100%.

-

Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the uptake of Cy5-DSPE labeled liposomes by cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7)

-

Cell culture medium

-

Cy5-DSPE labeled liposomes

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with the Cy5-DSPE labeled liposome suspension at a desired concentration in cell culture medium. Include an untreated cell sample as a negative control. Incubate for a specified time (e.g., 4 hours) at 37°C.

-

Washing: Aspirate the medium and wash the cells three times with cold PBS to remove any non-adherent liposomes.

-

Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

-

Cell Collection: Resuspend the cells in fresh medium and transfer to flow cytometry tubes.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a red laser (e.g., 633 nm) and detecting the emission in the appropriate channel for Cy5.

-

Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of Cy5-positive cells and the mean fluorescence intensity (MFI) of the positive population.

Visualizations of Experimental Workflows

Core Principles and Considerations

-

Concentration and Self-Quenching: At high concentrations in the lipid bilayer, the Cy5 fluorophores can undergo self-quenching, where their fluorescence intensity is reduced due to energy transfer between adjacent dye molecules. This can lead to an underestimation of the liposome concentration. It is therefore crucial to use an appropriate molar ratio of Cy5-DSPE, typically below 2 mol%, to minimize this effect.

-

Stability of the Fluorescent Label: Cy5-DSPE is generally considered to be stably incorporated into the liposome bilayer. However, in biological environments, there can be some dissociation of the fluorescent lipid from the liposome, which could lead to misleading results. It is important to perform stability studies, for example by incubating the labeled liposomes in plasma and then separating the liposomes from plasma proteins to check for any dissociated dye.

-

Photostability: Like all fluorophores, Cy5 is susceptible to photobleaching upon prolonged exposure to excitation light. This should be taken into consideration during fluorescence microscopy experiments by minimizing exposure times and using appropriate neutral density filters.

-

Controls in Cellular Uptake Studies: It is essential to include proper controls in cellular uptake experiments. These should include untreated cells to set the background fluorescence, and cells treated with a corresponding concentration of free Cy5 dye to assess any non-specific uptake of the dye itself.

By understanding these core principles and following the detailed protocols, researchers can effectively utilize Cy5-DSPE as a reliable tool for the investigation of liposomal drug delivery systems.

References

An In-Depth Technical Guide to Cy5-DSPE for Labeling Nanoparticles and Extracellular Vesicles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to the cyanine 5 (Cy5) fluorescent dye for the labeling of nanoparticles and extracellular vesicles (EVs). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize Cy5-DSPE for in vitro and in vivo tracking, biodistribution studies, and elucidation of cellular mechanisms.

Introduction to Cy5-DSPE

Cy5-DSPE is a lipophilic fluorescent probe that integrates into the lipid bilayer of nanoparticles and EVs. This integration is driven by the hydrophobic tails of the DSPE lipid anchor, while the hydrophilic Cy5 fluorophore remains exposed on the surface. This property allows for stable and robust fluorescent labeling, enabling the visualization and tracking of labeled vesicles. The Cy5 fluorophore exhibits excitation and emission maxima in the far-red spectrum, typically around 650 nm and 670 nm, respectively.[1][2][3] This spectral range is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio.

Cy5-DSPE is often used in its PEGylated form (Cy5-DSPE-PEG), where a polyethylene glycol (PEG) linker is incorporated between the DSPE and Cy5 moieties. This PEGylation enhances the water solubility of the probe, reduces non-specific binding, and can prolong the circulation time of labeled nanoparticles in vivo.[4]

Core Principles of Labeling

The labeling of nanoparticles and EVs with Cy5-DSPE is based on the principle of hydrophobic insertion. The DSPE lipid anchor of the probe spontaneously intercalates into the lipid bilayer of the vesicle, a process driven by the favorable energetic interactions between the hydrophobic lipid tails and the core of the membrane. This non-covalent, yet stable, association results in the fluorescent labeling of the vesicle surface.

The efficiency of labeling can be influenced by several factors, including the concentration of Cy5-DSPE, the incubation temperature, and the composition of the vesicle membrane. Higher temperatures can increase membrane fluidity, potentially facilitating the insertion of the lipid-dye conjugate.[5]

Data Presentation: Properties of Cy5-DSPE and Labeled Vesicles

Quantitative data regarding the properties of Cy5-DSPE and its application in labeling are crucial for experimental design and interpretation. The following tables summarize key parameters.

| Property | Value | Reference |

| Cy5 Excitation Maximum | ~650 - 651 nm | |

| Cy5 Emission Maximum | ~670 nm | |

| Molecular Weight (Cy5-DSPE) | Varies by manufacturer | |

| Solubility | Limited in water; soluble in organic solvents (e.g., DMSO, DMF) and water-organic mixtures | |

| Storage Conditions | -20°C, protected from light |

| Parameter | Description | Key Considerations |

| Labeling Efficiency | The percentage of nanoparticles or EVs successfully labeled with Cy5-DSPE. | Can be influenced by dye concentration, incubation time, and temperature. Quantitative assessment is essential for reproducible experiments. |

| Label Stability | The retention of the Cy5-DSPE probe within the vesicle membrane over time and under various conditions (e.g., in serum). | Label leakage can lead to inaccurate tracking and biodistribution data. Stability should be validated for specific experimental setups. |

| Vesicle Integrity | The effect of the labeling process on the size, morphology, and function of the nanoparticles or EVs. | High concentrations of lipophilic dyes can potentially alter vesicle characteristics. Post-labeling characterization is recommended. |

| Fluorescence Quenching | The reduction of fluorescence intensity at high labeling densities. | Optimizing the dye-to-lipid ratio is important to avoid self-quenching and ensure a bright signal. |

Experimental Protocols

Detailed methodologies are critical for successful and reproducible labeling of nanoparticles and EVs with Cy5-DSPE. The following are generalized protocols that should be optimized for specific applications.

Labeling of Lipid-Based Nanoparticles

This protocol describes the incorporation of Cy5-DSPE during the formulation of lipid-based nanoparticles.

Materials:

-

Lipids for nanoparticle formulation (e.g., DSPC, cholesterol)

-

Cy5-DSPE or Cy5-DSPE-PEG

-

Organic solvent (e.g., ethanol)

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Dialysis or size exclusion chromatography system for purification

Protocol:

-

Lipid Film Hydration Method: a. Dissolve the primary lipids and Cy5-DSPE in a suitable organic solvent in a round-bottom flask. The molar ratio of Cy5-DSPE is typically between 0.1 and 1 mol%. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This process forms multilamellar vesicles (MLVs). d. To obtain small unilamellar vesicles (SUVs), the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.

-

Ethanol Injection Method: a. Dissolve the lipids and Cy5-DSPE in ethanol. b. Rapidly inject the ethanolic lipid solution into a stirred aqueous buffer. This spontaneous self-assembly process forms lipid nanoparticles.

-

Purification: a. Remove unincorporated Cy5-DSPE and other impurities by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by size exclusion chromatography (SEC).

Labeling of Extracellular Vesicles (EVs)

This protocol describes the post-isolation labeling of EVs with Cy5-DSPE.

Materials:

-

Isolated and purified EVs

-

Cy5-DSPE dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Size exclusion chromatography (SEC) columns or ultracentrifugation equipment for purification

Protocol:

-

Incubation: a. Resuspend the purified EVs in PBS. b. Add the Cy5-DSPE solution to the EV suspension. A typical starting concentration for Cy5-DSPE is 1 µM, but this should be optimized. c. Incubate the mixture for 15-60 minutes at 37°C, protected from light. Incubation at a higher temperature can increase membrane fluidity and labeling efficiency.

-

Purification to Remove Unbound Dye: a. Size Exclusion Chromatography (SEC): This is the preferred method to separate labeled EVs from unincorporated dye aggregates. i. Equilibrate an SEC column suitable for EV purification with PBS. ii. Apply the labeling mixture to the top of the column. iii. Collect the fractions. The labeled EVs will elute in the earlier fractions, while the smaller, unbound dye molecules will be retained longer and elute in later fractions. b. Ultracentrifugation: i. Dilute the labeling mixture with PBS and centrifuge at a high speed (e.g., 100,000 x g) for a sufficient time to pellet the EVs. ii. Carefully remove the supernatant containing the unbound dye. iii. Resuspend the EV pellet in fresh PBS. Repeat the wash step if necessary.

Mandatory Visualizations

Diagrams illustrating key processes are provided below using the Graphviz DOT language.

Workflow for Cy5-DSPE Labeling of Nanoparticles

Caption: Workflow for labeling nanoparticles with Cy5-DSPE during formulation.

Workflow for Cy5-DSPE Labeling of Extracellular Vesicles

Caption: Post-isolation labeling workflow for extracellular vesicles with Cy5-DSPE.

Intracellular Trafficking and Signaling of Labeled Vesicles

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Tracking tools of extracellular vesicles for biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Labeling Approaches Used in Small Extracellular Vesicles Tracing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Calculating the Molar Concentration of Cy5-DSPE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for accurately determining the molar concentration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine labeled with Cyanine 5 (Cy5-DSPE). Cy5-DSPE is a fluorescent phospholipid commonly utilized in the development of drug delivery systems, such as liposomes and micelles, for in vitro and in vivo imaging and tracking. Precise concentration determination is critical for reproducible formulation and accurate downstream analysis.

Core Principles

The molar concentration of Cy5-DSPE is typically determined using UV-Visible spectrophotometry. This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The equation is as follows:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient of the absorbing species in L·mol⁻¹·cm⁻¹

-

c is the molar concentration of the absorbing species in mol/L

-

l is the path length of the cuvette in cm (typically 1 cm)

By measuring the absorbance of a Cy5-DSPE solution at the maximum absorbance wavelength (λmax) of the Cy5 dye and knowing the molar extinction coefficient of Cy5, the molar concentration can be calculated.

Quantitative Data Summary

For accurate calculations, it is imperative to use the correct molecular weight and extinction coefficient for the specific form of Cy5-DSPE being used. Different suppliers may offer variations of the molecule (e.g., with or without a PEG linker, different salt forms). The following table summarizes key quantitative data for Cy5 and its DSPE conjugates.

| Parameter | Value | Notes |

| Molecular Weight (Cy5-DSPE) | ~1213.71 g/mol | Can vary slightly between suppliers. Always refer to the manufacturer's certificate of analysis. For example, Cy5-DSPE chloride has a molecular weight of approximately 1249.17 g/mol [1]. |

| Molecular Weight (Cy5-DSPE chloride ammonium) | ~1266.20 g/mol | [2][3] |

| Molar Extinction Coefficient (ε) of Cy5 | 250,000 cm⁻¹M⁻¹ | This value is for the Cy5 fluorophore and is widely accepted[4][5]. It is typically measured in solvents like ethanol or aqueous buffers (ddH₂O or PBS). |

| Excitation Maximum (λex) of Cy5 | ~649 nm | |

| Emission Maximum (λem) of Cy5 | ~667 nm | |

| Recommended Solvents | Chloroform, Methanol, DMSO, DMF | Cy5-DSPE has limited water solubility but can be dissolved in organic solvents or mixtures of water with organic solvents. |

| Storage Conditions | -20°C | Protect from light and moisture. |

Experimental Protocol: Determining Molar Concentration of Cy5-DSPE

This protocol outlines the steps for preparing a Cy5-DSPE solution and measuring its concentration using UV-Vis spectrophotometry.

Materials:

-

Cy5-DSPE powder

-

Appropriate solvent (e.g., methanol, chloroform, or DMSO)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (with a 1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent in which Cy5-DSPE is readily soluble and that is compatible with your downstream application. Methanol or chloroform are common choices for initial stock solutions. For biological applications, subsequent dilution into aqueous buffers may be necessary, often with the aid of a co-solvent like DMSO.

-

Preparation of a Stock Solution: a. Accurately weigh a small amount of Cy5-DSPE powder using an analytical balance. b. Dissolve the weighed powder in a known volume of the chosen solvent in a volumetric flask to create a stock solution. For example, dissolve 1 mg of Cy5-DSPE in 1 mL of methanol.

-

Serial Dilutions: a. Perform a series of dilutions of the stock solution to obtain a concentration that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0). b. For example, prepare a 1:100 dilution by taking 10 µL of the stock solution and adding it to 990 µL of the solvent in a microcentrifuge tube.

-

Spectrophotometer Measurement: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the spectrophotometer to measure the absorbance spectrum over a range that includes the λmax of Cy5 (e.g., 500-800 nm). c. Use a cuvette filled with the pure solvent to blank the spectrophotometer. d. Measure the absorbance of your diluted Cy5-DSPE solution. Identify the wavelength of maximum absorbance (λmax), which should be around 649 nm for Cy5. e. Record the absorbance value at this λmax.

-

Calculation of Molar Concentration: a. Use the Beer-Lambert Law to calculate the molar concentration of the diluted sample: c = A / (ε * l) b. Example Calculation:

- Measured Absorbance (A) = 0.5

- Molar Extinction Coefficient (ε) = 250,000 L·mol⁻¹·cm⁻¹

- Path Length (l) = 1 cm

- c = 0.5 / (250,000 * 1) = 2 x 10⁻⁶ mol/L or 2 µM c. Account for the dilution factor to determine the concentration of the original stock solution. If the measured sample was a 1:100 dilution, the concentration of the stock solution is: Stock Concentration = 2 µM * 100 = 200 µM

Logical Workflow for Molar Concentration Calculation

The following diagram illustrates the logical steps involved in determining the molar concentration of a Cy5-DSPE solution.

Caption: A flowchart outlining the key steps for determining the molar concentration of Cy5-DSPE.

Signaling Pathway and Experimental Workflow Diagrams

For more complex experimental setups involving Cy5-DSPE, such as its incorporation into liposomes for targeted drug delivery, visualizing the workflow can be highly beneficial.

Liposome Formulation Workflow with Cy5-DSPE

This diagram illustrates a typical thin-film hydration method for creating Cy5-DSPE labeled liposomes.

Caption: Workflow for preparing Cy5-DSPE labeled liposomes via the thin-film hydration method.

This comprehensive guide provides the necessary information and protocols for accurately determining the molar concentration of Cy5-DSPE, a critical step for researchers in the field of drug delivery and nanomedicine. Adherence to these guidelines will ensure the reproducibility and reliability of experimental results.

References

Application Notes and Protocols for Incorporating Cy5-DSPE into Liposomes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of fluorescent probes like Cyanine 5 (Cy5) conjugated to the lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) into liposomes is a widely used technique for non-invasive imaging and tracking of these nanocarriers in vitro and in vivo. Cy5-DSPE integrates into the lipid bilayer of liposomes, allowing for the visualization and quantification of their biodistribution, cellular uptake, and circulation kinetics. This document provides detailed protocols for two common methods of incorporating Cy5-DSPE into liposomes: the thin-film hydration method and the post-insertion technique.

Experimental Protocols

Method 1: Thin-Film Hydration

This is a conventional method where Cy5-DSPE is included with the other lipids prior to the formation of the liposomal structure.

Materials:

-

Main structural lipids (e.g., DSPC, DPPC, DOPC)

-

Cholesterol

-

DSPE-PEG2000 (for creating "stealth" liposomes)

-

Cy5-DSPE

-

Organic solvent (e.g., chloroform, chloroform:methanol 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)

Procedure:

-

Lipid Film Preparation:

-

Dissolve the desired lipids, including the main structural lipid, cholesterol, DSPE-PEG2000, and Cy5-DSPE, in an organic solvent in a round-bottom flask.[1] The molar ratio of the lipids should be carefully chosen based on the desired characteristics of the liposomes.

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the wall of the flask.[1][2]

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The hydration temperature should be maintained above the Tc of the lipid mixture to ensure proper lipid mobility and vesicle formation. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Homogenization):

-

To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to size reduction techniques.

-

Sonication: Use a bath sonicator or a probe sonicator to break down the MLVs into smaller vesicles.

-

Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for obtaining a homogenous size distribution.

-

-

Purification:

-

Remove any unincorporated Cy5-DSPE and other non-encapsulated materials by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

-

Method 2: Post-Insertion Technique

This method involves the transfer of Cy5-DSPE from micelles into pre-formed liposomes. This can be advantageous for incorporating sensitive molecules that may be damaged during the initial liposome formation process.

Materials:

-

Pre-formed liposomes

-

Cy5-DSPE

-

Incubation buffer (e.g., HEPES, PBS)

Procedure:

-

Preparation of Cy5-DSPE Micelles:

-

Dissolve Cy5-DSPE in the incubation buffer to form micelles. This may require gentle heating and agitation.

-

-

Incubation:

-

Add the Cy5-DSPE micelle solution to the suspension of pre-formed liposomes.

-

Incubate the mixture at a temperature above the Tc of the liposomal lipids (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) with gentle stirring. This facilitates the transfer of the Cy5-DSPE from the micelles into the liposomal bilayer.

-

-

Purification:

-

Remove any non-inserted Cy5-DSPE micelles using size exclusion chromatography or dialysis, as described in the thin-film hydration method.

-

Data Presentation

The following tables summarize quantitative data from various studies on the characteristics of liposomes incorporating Cy5-DSPE.

| Lipid Composition (molar ratio) | Cy5-DSPE (mol%) | Method | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPC:Cholesterol:POPG (56:39:5) | Not specified | Post-insertion | ~120-130 | Very monodisperse | Not specified | |

| DPPC:Cholesterol:PEG-DSPE (62:33:5) | 0.2 | Thin-film hydration | ~100 | Not specified | Not specified | |

| Soy PC | 0.015-0.120 mg/mL | Thin-film hydration | ~130-150 | < 0.2 | -5 to -15 | |

| DOPE:CHEMS:DSPE-PEG2000 | Not specified | Thin-film hydration | ~130 | < 0.2 | Not specified |

Note: The exact characteristics of the liposomes can vary depending on the specific lipids used, their molar ratios, the preparation method, and the sizing technique.

Visualizations

Experimental Workflow

Caption: Workflow for liposome preparation with Cy5-DSPE incorporation.

Logical Relationships

Caption: Factors influencing Cy5-DSPE liposome characteristics.

References

Application Notes and Protocols for Cy5-DSPE Labeling of Extracellular Vesicles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular vesicles (EVs) are cell-derived, lipid bilayer-enclosed particles that play a crucial role in intercellular communication by transferring bioactive molecules such as proteins, lipids, and nucleic acids. The ability to accurately track and quantify EVs is essential for understanding their physiological and pathological functions and for developing EV-based therapeutics and diagnostics. Labeling EVs with fluorescent dyes is a common method for their visualization and tracking in vitro and in vivo.[1][2][3]

This document provides a detailed protocol for labeling extracellular vesicles with Cyanine5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (Cy5-DSPE), a lipophilic fluorescent dye. Cy5-DSPE integrates into the lipid bilayer of EVs, providing a stable and bright fluorescent signal for tracking studies.[4] The protocol covers the labeling procedure, purification of labeled EVs, and essential quality control measures.

Principle of Cy5-DSPE Labeling

Cy5-DSPE is a phospholipid conjugate where the hydrophilic head group is attached to the fluorescent dye Cy5, and the hydrophobic tails consist of two stearoyl chains. Due to its amphipathic nature, Cy5-DSPE spontaneously inserts its hydrophobic lipid tails into the lipid bilayer of extracellular vesicles, leaving the fluorescent Cy5 moiety exposed on the EV surface. This intercalation is a stable interaction, allowing for long-term tracking of labeled EVs.

Experimental Workflow

The overall workflow for Cy5-DSPE labeling of extracellular vesicles involves preparing the dye and EV sample, incubating them together to allow for labeling, purifying the labeled EVs to remove excess dye, and finally, performing quality control to assess the labeling efficiency and integrity of the EVs.

Figure 1: Experimental workflow for Cy5-DSPE labeling of EVs.

Materials and Reagents

| Material/Reagent | Supplier (Example) |

| Isolated Extracellular Vesicles | User-provided |

| Cy5-DSPE | Avanti Polar Lipids |

| Phosphate-Buffered Saline (PBS), sterile, filtered | Thermo Fisher Scientific |

| Size Exclusion Chromatography (SEC) Columns (e.g., qEV columns) | Izon Science |

| 0.22 µm syringe filters | MilliporeSigma |

| Nanoparticle Tracking Analyzer | Malvern Panalytical |

| Flow Cytometer | Beckman Coulter, BD Biosciences |

| Fluorescence Microscope | Leica, Zeiss |

Experimental Protocols

Preparation of Cy5-DSPE Stock Solution

-

Prepare a 1 mg/mL stock solution of Cy5-DSPE in a suitable organic solvent such as chloroform or a mixture of chloroform and methanol.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cy5-DSPE Labeling of Extracellular Vesicles

This protocol is optimized for approximately 1x10¹⁰ to 1x10¹² EV particles. The optimal dye-to-EV ratio may need to be determined empirically for different EV sources and downstream applications.

-

Resuspend the isolated EV pellet in sterile, filtered PBS to a concentration of 1-5x10¹² particles/mL.

-

Prepare a working solution of Cy5-DSPE by diluting the stock solution in PBS. The final concentration of Cy5-DSPE for labeling can range from 1 to 10 µM. It is crucial to optimize this concentration to achieve efficient labeling while minimizing the formation of dye aggregates.

-

Add the diluted Cy5-DSPE solution to the EV suspension. A common starting ratio is 1 µL of 1 mM Cy5-DSPE for every 100 µg of EV protein.

-

Incubate the mixture for 30-60 minutes at 37°C. Gentle mixing every 10-15 minutes can enhance labeling efficiency. Incubation can also be performed at room temperature, though 37°C may facilitate more efficient lipid insertion.

Purification of Labeled Extracellular Vesicles

The removal of unincorporated Cy5-DSPE and dye aggregates is a critical step to avoid false-positive signals in downstream applications. Size exclusion chromatography (SEC) is a highly effective method for this purpose.

-

Equilibrate a size exclusion chromatography column (e.g., qEVoriginal) with sterile, filtered PBS according to the manufacturer's instructions.

-

Carefully load the EV-dye mixture onto the top of the column.

-

Allow the sample to enter the column bed completely.

-

Add PBS to the column and begin collecting fractions as recommended by the manufacturer. EVs, being larger, will elute in the earlier fractions, while smaller molecules like free dye and dye aggregates will be retained longer and elute in later fractions.

-

Typically, for a 10 mL column with a 0.5 mL sample volume, the EV-rich fractions will be collected between 3-5 mL of elution volume.

-

Pool the EV-containing fractions.

Quality Control of Labeled Extracellular Vesicles

a. Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of the labeled EVs. A fluorescent-enabled NTA can distinguish between labeled and unlabeled particles.

-

Dilute the purified, labeled EV sample in PBS to a concentration suitable for NTA analysis (typically 20-100 particles per frame).

-

Acquire data in both scatter and fluorescence modes.

-

Compare the particle concentration in both modes to estimate the labeling efficiency.

-

The size distribution of the labeled EVs should be comparable to that of the unlabeled EVs to ensure the labeling process did not cause aggregation or disruption.

b. Flow Cytometry

Nanoscale flow cytometry can be used for the characterization of single EVs and to assess labeling efficiency.

-

Analyze the purified, labeled EV sample on a flow cytometer capable of detecting nanoparticles.

-

Use the Cy5 channel to detect the fluorescently labeled EVs.

-

A control sample of unlabeled EVs should be run to set the background fluorescence.

-

The percentage of Cy5-positive events will indicate the labeling efficiency.

c. Fluorescence Microscopy

Fluorescence microscopy can be used to visualize the labeled EVs and confirm their uptake by cells in functional assays.

-

For in vitro uptake studies, incubate recipient cells with the Cy5-DSPE labeled EVs.

-

After incubation, wash the cells to remove any non-internalized EVs.

-

Image the cells using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission: ~650/670 nm).

-

The presence of red fluorescence within the cells indicates the uptake of the labeled EVs.

Data Presentation

Table 1: Recommended Parameters for Cy5-DSPE Labeling

| Parameter | Recommended Range | Notes |

| EV Concentration | 1x10¹⁰ - 1x10¹² particles/mL | Higher concentrations may improve labeling efficiency but can also lead to aggregation. |

| Cy5-DSPE Concentration | 1 - 10 µM | Optimization is crucial to maximize labeling and minimize dye aggregate formation. |

| Incubation Time | 30 - 60 minutes | Longer incubation times may not significantly increase labeling and could affect EV integrity. |

| Incubation Temperature | Room Temperature to 37°C | 37°C is generally preferred for efficient lipid insertion. |